7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Description

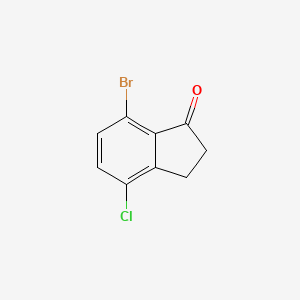

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one (CAS: 149965-64-0) is a bicyclic ketone with the molecular formula C₉H₆BrClO. Its structure consists of a partially saturated indenone core substituted with bromine at position 7 and chlorine at position 4 (Figure 1). The compound is synthesized via Friedel-Crafts acylation or halogenation reactions and serves as a versatile intermediate in medicinal chemistry and materials science . Its halogen substituents enhance lipophilicity, influencing pharmacokinetic properties and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

7-bromo-4-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAVICMAMOYPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one can be synthesized through the bromination and chlorination of 1-indanone. One common method involves the bromination of 1-indanone using bromine in the presence of a catalyst such as ammonium bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the 7th position .

Industrial Production Methods

Industrial production of 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as chromium trioxide in acetic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Indanones

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 127425-74-5)

- Molecular Formula : C₉H₆BrFO

- Key Differences: Substituents: Fluorine at position 4 instead of chlorine. The reduced steric bulk of fluorine may improve binding to hydrophobic enzyme pockets .

- Applications : Used in organic electronics due to fluorine’s ability to modulate electronic properties .

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1003048-72-3)

- Molecular Formula : C₉H₆BrFO

- Key Differences :

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one (CAS: 66790-63-4)

- Molecular Formula : C₉H₆BrClO

- Key Differences :

Methoxy- and Hydroxy-Substituted Analogs

(E)-2-(3,4,5-Trimethoxybenzylidene)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one

- Molecular Formula : C₂₂H₂₂O₆

- Key Differences :

- Biological Activity : Exhibits IC₅₀ values <1 μM in breast cancer cell lines, outperforming halogenated analogs in cytotoxicity .

7-Methoxy-2,3-dihydro-1H-inden-1-one

- Molecular Formula : C₁₀H₁₀O₂

- Key Differences :

Complex Heterocyclic Derivatives

7-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one

- Molecular Formula : C₁₈H₁₃N₃O₂

- Key Differences :

- Substituents : Pyrrolopyrimidinyloxy group at position 5.

- Impact : This modification transforms the compound into a potent Focal Adhesion Kinase (FAK) inhibitor (IC₅₀ = 2.3 nM), demonstrating >100-fold selectivity over kinase off-targets. The oxygen linker facilitates hydrogen bonding with FAK’s ATP-binding pocket .

- Therapeutic Use : Shows promise in ovarian cancer treatment by inhibiting metastasis .

2-(4-Hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | LogP |

|---|---|---|---|---|---|

| 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | C₉H₆BrClO | 245.50 | Br (7), Cl (4) | 282–283* | 3.2 |

| 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | C₉H₆BrFO | 229.05 | Br (5), F (4) | N/A | 2.8 |

| (E)-2-(3,4,5-Trimethoxybenzylidene)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one | C₂₂H₂₂O₆ | 382.41 | OMe (3,4,5), benzylidene | 233–234 | 1.5 |

Key Research Findings

- Halogen Positioning : Bromine at position 7 (vs. 4 or 5) optimizes steric and electronic effects for FAK inhibition .

- Electron-Donating Groups : Methoxy-substituted analogs exhibit superior solubility but reduced membrane permeability compared to halogenated derivatives .

- Hybrid Systems : Incorporating heterocycles (e.g., pyrrolopyrimidine) enhances target selectivity by 100-fold, underscoring the importance of substituent design in drug development .

Biological Activity

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula . This compound is notable for its unique structural features, including bromine and chlorine substituents at the 7th and 4th positions, respectively. These halogen atoms significantly influence its biological activity and chemical reactivity.

This compound can be synthesized through various methods, including the bromination and chlorination of 1-indanone. The synthesis typically involves using bromine in the presence of a catalyst, such as ammonium bromide, in a controlled solvent environment like acetic acid. The resulting product can be purified through recrystallization or chromatography techniques to ensure high yield and purity.

The mechanism of action for 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific enzymes and receptors. The presence of halogen atoms enhances its reactivity, allowing it to modulate biological pathways effectively. This compound can bind to molecular targets, influencing their activity and potentially leading to various biological effects.

Antimicrobial Properties

Research has shown that 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, indicating a potential for development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be competitive with known antibiotics.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.0195 | Strong |

| Bacillus mycoides | 0.0048 | Very Strong |

| Candida albicans | 0.039 | Moderate |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Antibacterial Activity : A specific case study evaluated the antibacterial effects of various derivatives of similar structures. The results indicated that compounds with similar halogen substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Another study assessed the antifungal activity of this compound against Candida species, demonstrating a notable inhibitory effect with MIC values indicating effectiveness comparable to established antifungal treatments.

Pharmacological Research

In addition to its antimicrobial properties, ongoing research is investigating the potential pharmacological applications of 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one in medicinal chemistry. Its unique structure may allow it to act as a building block for synthesizing more complex therapeutic agents targeting various diseases.

Q & A

Q. Table 1: Example Synthesis Parameters from Analogous Reactions

| Starting Material | Procedure | Yield | Rf (Solvent Ratio) | Melting Point |

|---|---|---|---|---|

| 4-Bromo-indenone | GP1 | 83% | 0.3 (9:1 pentane:EA) | 51–54°C |

Advanced: How do bromo and chloro substituents influence cross-coupling reactivity in this compound?

Answer:

- Selectivity : Bromine typically undergoes Suzuki-Miyaura coupling preferentially over chlorine due to lower bond dissociation energy. For example, bromo-substituted indanones react with boronic acids under Pd catalysis, while chloro groups remain inert .

- Methodology : Use Pd(PPh₃)₄ (0.5–1.0 eq) in THF/water (3:1) at 80°C for 18 hours. Monitor via LC-MS to confirm selective bromine substitution .

- Challenges : Competing dehalogenation may occur; optimize ligand choice (e.g., XPhos) to suppress side reactions .

Advanced: What analytical techniques resolve contradictions in reported physical properties of halogenated indanones?

Answer:

- X-ray Crystallography : Resolve structural ambiguities (e.g., substituent positions) as demonstrated for 4-bromo-2-(4-fluorobenzylidene)indan-1-one .

- Spectroscopy : Combine ¹H/¹³C NMR (e.g., DEPT-135 for quaternary carbons) and FT-IR (C=O stretch ~1700 cm⁻¹) to validate purity .

- Melting Point Discrepancies : Use differential scanning calorimetry (DSC) to confirm phase transitions, as impurities or polymorphism can skew traditional mp measurements .

Basic: How should researchers characterize the stability of 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one under varying conditions?

Answer:

- Thermal Stability : Perform TGA (thermogravimetric analysis) to assess decomposition temperatures. Analogous bromo-indanones degrade above 200°C .

- Light Sensitivity : Store samples in amber vials; monitor UV-vis absorption shifts (λmax ~280 nm) to detect photodegradation .

- Solvent Compatibility : Test solubility in DMSO, THF, and chloroform via shake-flask method (e.g., 25 mg/mL threshold) .

Advanced: What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?

Answer:

- Chiral Resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) and hexane/isopropanol (95:5) mobile phase .

- Asymmetric Catalysis : Employ Rh-catalyzed hydrogenation with DuPhos ligands to induce stereoselectivity in ketone reductions .

- Crystallographic Analysis : Confirm enantiopurity via X-ray diffraction, as applied to 7-bromo-6-methoxy-indenone derivatives .

Basic: What are the key considerations for designing bioactivity assays with halogenated indanones?

Answer:

- CYP Inhibition Screening : Use human liver microsomes and LC-MS/MS to assess metabolic stability (e.g., IC50 for CYP3A4) .

- Solubility Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts .

- PAINS Filters : Screen for pan-assay interference compounds (e.g., via ZINC15 database) to exclude false-positive hits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.